molecular formula C16H14ClN3O B3037547 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-methyloxime CAS No. 478257-10-2

2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-methyloxime

Cat. No. B3037547
M. Wt: 299.75 g/mol
InChI Key: YJLVYJJAZZQYEL-VCHYOVAHSA-N
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Description

The compound “2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-methyloxime” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been studied for their catalytic activities, particularly in the oxidation of catechol to o-quinone .


Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives are synthesized through a series of reactions involving copper (II) salts . The synthesis involves the formation of complexes between the ligands and copper (II) salts, namely Cu(CH3COO)2, CuSO4, Cu(NO3)2, and CuCl2 . The reaction kinetics are followed by measuring the absorbance versus time with a UV-Vis spectrophotometer .


Chemical Reactions Analysis

The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone . The complexes formed between the ligands and the salts Cu(CH3COO)2 and CuSO4 show oxidation rates much higher than those found in the literature .

Scientific Research Applications

Synthesis Techniques

  • Hydroamination and Silver-Catalyzed Aminooxygenation : This compound is part of the imidazo[1,2-a]pyridine family, for which synthesis can be achieved through water-mediated hydroamination and silver-catalyzed intramolecular aminooxygenation, offering moderate to good yields (Darapaneni, Rao, & Adimurthy, 2013).

Chemical Properties and Derivatives

  • Formation of Heterosubstituted Chalcones and Oxopyrimidines : The compound can be used to synthesize heterosubstituted chalcones and oxopyrimidines, with its derivatives showing potential antimicrobial activity (Joshi et al., 2012).
  • Synthesis of Fluorescent Molecular Rotors : A variant of this compound, 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, has been used to synthesize fluorescent molecular rotors, which are studied for their viscosity sensing properties (Jadhav & Sekar, 2017).

Biological Activity

  • Antimicrobial Evaluations : Derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities, with some showing promising results (Ladani et al., 2009).
  • Anti-Inflammatory Activity : The compound's family, imidazo[1,2-a]pyridines, has been explored for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Structural Analysis

  • Hydrogen-Bonded Assembly in Pyrazolo[3,4-b]pyridine Derivatives : Studies have investigated the hydrogen-bonded assembly in closely related derivatives of pyrazolo[3,4-b]pyridine, offering insights into the structural aspects of these compounds (Quiroga et al., 2012).

properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-11-7-8-20-14(10-18-21-2)16(19-15(20)9-11)12-3-5-13(17)6-4-12/h3-10H,1-2H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVYJJAZZQYEL-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=NOC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C=N/OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324080
Record name (E)-1-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-methoxymethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822066
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-methyloxime

CAS RN

478257-10-2
Record name (E)-1-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-methoxymethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-methyloxime
Reactant of Route 2
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2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-methyloxime

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